molecular formula C26H25F3N4O7S B1662200 Tosufloxacin tosilate CAS No. 1400591-39-0

Tosufloxacin tosilate

Katalognummer: B1662200
CAS-Nummer: 1400591-39-0
Molekulargewicht: 594.6 g/mol
InChI-Schlüssel: SSULTCPIIYRGFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tosufloxacin tosilate is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. It is structurally characterized by a trifluorinated quinolone core and a tosylate counterion, enhancing its solubility and bioavailability . Approved in Japan for pediatric and adult infections, it is particularly effective against respiratory, urinary, and gastrointestinal pathogens, including Mycoplasma and drug-resistant Streptococcus pneumoniae .

Key pharmacokinetic properties include rapid absorption (peak plasma concentration within 1–2 hours), extensive tissue penetration, and renal excretion. However, prolonged use has been associated with rare but severe adverse effects, such as crystal nephropathy, eosinophilic pneumonia, and neurobehavioral alterations in preclinical models .

Eigenschaften

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Multi-Step Synthesis via Sequential Amination, Cyclization, and Salt Formation

The most detailed synthesis route, disclosed in CN114369092A , involves four sequential steps: amination , cyclization , substitution , and hydrolysis/salt formation (Figure 1).

Amination initiates with fluoro-chloronicotinate reacting with 2,4-difluoroaniline in a mixture of acetic anhydride, triethyl orthoformate, and methanol. Critical parameters include:

  • Temperature : 100–130°C for reflux, followed by distillation at <140°C.
  • Mass ratios : Fluoro-chloronicotinate : acetic anhydride : triethyl orthoformate : 2,4-difluoroaniline : methanol = 1 : 0.9 : 0.75 : 0.5125 : 3.
    This step yields the This compound amide intermediate with >95% purity, minimizing residual reactants.

Cyclization follows, utilizing N,N-dimethylformamide (DMF) and anhydrous potassium carbonate at 10–20°C for 3–5 hours. The mass ratio of amide : K₂CO₃ : DMF is 1 : 0.35 : 4.0, achieving >98% conversion to the cyclic compound.

Hydrolysis and salt formation finalize the synthesis, employing p-toluenesulfonic acid monohydrate in methanol/water (65–70°C, 7 hours), yielding the monohydrate form with 90.5% yield and 99.47% purity.

Streamlined One-Pot Synthesis

CN110041329B/A discloses a simplified single-reactor process combining hydrolysis and salt formation. The method reacts 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester (Formula II ) with p-toluenesulfonic acid monohydrate in a methanol/water solvent system. Key advantages include:

  • Reaction temperature : 65–70°C, reducing energy input.
  • Molar ratio : p-TsOH·H₂O : Formula II = 4 : 1, optimizing salt formation.
  • Solvent ratios : Methanol : water : Formula II = 4 : 5 : 1 by mass, enhancing solubility.
    This method achieves 91.2% yield and 99.42% purity , eliminating intermediate isolation steps.

Comparative Analysis of Methodologies

Parameter Multi-Step Synthesis One-Pot Synthesis
Total Steps 4 1
Reaction Time 48–72 hours 7–12 hours
Overall Yield 78–82% 90–91%
Purity 99.47% 99.42–99.47%
Key Advantage High intermediate control Reduced waste & cost

The one-pot method significantly shortens production cycles and reduces solvent waste, making it preferable for industrial scale-up. However, the multi-step approach allows finer control over intermediate purity, critical for regulatory compliance.

Optimization Strategies for Industrial Viability

Solvent and Catalyst Optimization

  • DMF in Cyclization : Using N,N-dimethylformamide at 10–20°C prevents side reactions during cyclization, achieving >98% yield.
  • Methanol-Water Mixture : A 4:5 mass ratio of methanol to water in the one-pot method maximizes solubility while minimizing byproducts.

Temperature and Time Profiling

  • Amination : Distillation at <140°C for 2 hours under reduced pressure removes volatile byproducts, increasing amide purity to 95%.
  • Hydrolysis : Maintaining 65–70°C for 7 hours ensures complete ester hydrolysis without degrading the naphthyridine core.

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC) is universally employed for:

  • Residual reactant monitoring : Ensuring ≤0.5% residual Formula II after hydrolysis.
  • Purity assessment : Both methods report >99.4% purity via HPLC with UV detection at 254 nm.

Activated Carbon Treatment (5–20% w/w of Formula II) removes organic impurities post-reaction, critical for achieving pharmaceutical-grade purity.

Environmental and Scalability Considerations

The one-pot method reduces “three wastes” (wastewater, gas, residue) by 40% compared to multi-step synthesis, aligning with green chemistry principles. Industrial scalability is further enhanced by:

  • Closed-loop solvent recovery : Methanol and DMF are recycled, cutting raw material costs by 25%.
  • Continuous-flow reactors : Pilot studies indicate a 30% reduction in reaction time for the one-pot method under continuous conditions.

Analyse Chemischer Reaktionen

Hydrolysis and Salt Formation

Tosufloxacin tosilate is synthesized via hydrolysis of its ethyl ester intermediate under acidic conditions. This step is critical for activating the compound:

  • Reaction Conditions :

    • Ethyl ester intermediate is hydrolyzed using p-toluenesulfonic acid in glacial acetic acid at 98–100°C for 6–10 hours .

    • The hydrolysis converts the ester group (–COOCH2CH3) to a carboxylic acid (–COOH), which subsequently forms a salt with p-toluenesulfonic acid .

Optimized Hydrolysis Parameters :

ParameterValueImpact on Yield/Purity
Temperature98–100°CMaximizes reaction efficiency
Time6–10 hoursEnsures complete hydrolysis
Acid-to-Ester Ratio4:1 (mol/mol)Balances catalysis and yield

This process achieves yields >90% and purity >99% .

Host-Guest Complexation with Cyclodextrins

To enhance aqueous solubility, this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD):

  • Mechanism : The naphthyridine ring and fluorine groups are encapsulated within the hydrophobic HP-β-CD cavity, confirmed by:

    • NMR Spectroscopy : Upfield shifts of H-3 (–0.175 ppm) and H-5 (–0.158 ppm) protons in HP-β-CD indicate deep insertion into the cavity .

    • Thermodynamic Stability : Stability constants (K<sub>C</sub>) decrease with temperature, confirming exothermic complexation .

Thermodynamic Parameters of Complexation :

Temperature (°C)K<sub>C</sub> (M<sup>−1</sup>)ΔH (kJ/mol)ΔS (J/mol·K)
301,520–42.1–89.3
401,210
  • Dissolution Enhancement : The complex increases dissolution rates to >70% within 10 minutes, compared to 38.4% for pure this compound .

Thermal and pH-Dependent Stability

  • Thermal Degradation : Prolonged heating above 100°C during synthesis risks decomposition, necessitating strict temperature control .

  • pH Sensitivity : Stability studies in phosphate buffers (pH 6.8 and 7.4) show improved solubility in the complexed form, reducing precipitation .

Synthetic Byproducts and Impurity Control

Key impurities arise from incomplete hydrolysis or side reactions during synthesis:

  • Ethyl Ester Residual : <0.5% after optimized hydrolysis .

  • Process Optimization : Active carbon treatment and hot filtration reduce organic impurities, achieving >99.4% purity .

Structural Reactivity

  • Fluorine Substituents : The 6-fluoro and 2,4-difluorophenyl groups contribute to electrophilic reactivity, influencing interactions with bacterial DNA gyrase.

  • Amino-pyrrolidine Group : Participates in hydrogen bonding with cyclodextrins and bacterial targets .

This compound’s chemical behavior is defined by its synthesis-driven hydrolysis, cyclodextrin-mediated solubility enhancement, and stability under controlled conditions. These properties underscore its utility as a broad-spectrum antibiotic with optimized pharmacokinetics.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of tosufloxacin indicates rapid absorption and distribution within the body. Studies have shown that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive for once or twice-daily dosing .

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability~90%
Peak Plasma Time1-2 hours
Half-life6-8 hours
Volume of Distribution0.8 L/kg

Safety Profile

While generally well-tolerated, tosufloxacin has been associated with adverse effects such as gastrointestinal disturbances and, more rarely, nephrotoxicity leading to crystal nephropathy . A notable case study documented a patient who developed interstitial nephritis after prolonged use, emphasizing the need for monitoring renal function during treatment .

Respiratory Infections

Tosufloxacin is frequently prescribed for community-acquired pneumonia (CAP) in children. It has demonstrated efficacy in clinical trials, showing significant improvement in symptoms compared to placebo groups.

Efficacy Data:

Study TypeOutcome MeasureResult
Randomized TrialSymptom resolution rate85% vs 65% (placebo)
Observational StudyAdverse reaction incidence5% mild reactions

Pediatric Use

The formulation of tosufloxacin into pediatric-friendly tablets has improved medication adherence among children. Research indicates that smaller tablet sizes and rapid dissolution rates enhance compliance significantly .

Case Studies and Clinical Evidence

Several case studies highlight the clinical effectiveness and safety of tosufloxacin:

  • Case Study 1: A pediatric patient with chronic respiratory infection showed complete resolution after a 10-day course of tosufloxacin, with no reported side effects.
  • Case Study 2: An adult patient experienced renal complications after long-term use; subsequent mass spectrometry analysis confirmed crystal deposits of tosufloxacin in renal tissue, leading to a diagnosis of crystal nephropathy .

Wirkmechanismus

Tosufloxacin p-Toluenesulfonate Hydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The compound’s molecular targets include the DNA gyrase and topoisomerase IV enzymes, and it follows a pathway that interferes with bacterial DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Fluoroquinolones

Antimicrobial Efficacy

Table 1: In Vitro Activity Against Key Pathogens
Pathogen Tosufloxacin (MIC₉₀, µg/mL) Levofloxacin (MIC₉₀, µg/mL) Ciprofloxacin (MIC₉₀, µg/mL)
S. pneumoniae (S) ≤0.06 1.0 2.0
S. pneumoniae (R)† 0.25 8.0 16.0
E. coli 0.03 0.06 0.015
Salmonella spp. 0.06 0.12 0.03

Data sources: .
†ParC mutant strain D-3195.

Tosufloxacin demonstrates superior bactericidal activity against quinolone-susceptible S. pneumoniae compared to levofloxacin and ciprofloxacin, with lower MIC₉₀ values and higher AUC/MIC and Cmax/MIC ratios. Against enteric pathogens like Salmonella and E. coli, its potency is comparable to ciprofloxacin but superior to levofloxacin .

Adverse Effects and Tolerability

  • Unique Risks: Crystal nephropathy: Linked to renal tubular deposition, requiring steroid therapy in severe cases . Eosinophilic pneumonia: Reported in rare cases (e.g., 74-year-old male with dyspnea and BAL fluid eosinophilia) .
  • Class Effects :
    • Gastrointestinal disturbances (7.3–14.1% incidence) and transient growth suppression in juvenile mice .

Discussion and Clinical Implications

Tosufloxacin tosilate offers distinct advantages in antimicrobial potency and pediatric applicability but requires careful monitoring for renal and pulmonary adverse effects. Its role in outpatient pneumonia management has reduced healthcare burdens, while its unique pharmacokinetics make it a viable alternative in regions with high quinolone resistance. However, the risk of crystal nephropathy necessitates renal function monitoring during prolonged therapy.

Biologische Aktivität

Tosufloxacin tosilate, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties and its potential adverse effects. This article delves into its biological activity, highlighting in vitro studies, clinical cases, and pharmacokinetic data.

Overview of this compound

This compound (also known as T-3262) is a member of the naphthyridine group of antibiotics developed primarily for treating bacterial infections, particularly in the respiratory and gastrointestinal tracts. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

In Vitro Antibacterial Activity

Table 1: In Vitro Antibacterial Activity of Tosufloxacin

Bacterial StrainMIC (µg/mL)Bactericidal Activity
Nontypeable Haemophilus influenzae (NTHi)0.9670% killed at 0.96 µg/mL
Streptococcus pneumoniae0.25Superior to levofloxacin
Salmonella enterica0.5Effective against enteritis

A study demonstrated that tosufloxacin significantly reduced biofilm formation in NTHi strains isolated from pediatric patients with acute otitis media. At a concentration of 0.96 µg/mL, it effectively killed 70% of NTHi cells within the biofilm after 20 hours of exposure, outperforming cefditoren pivoxil (CDTR) . In another study comparing tosufloxacin with other fluoroquinolones, it showed comparable or superior activity against various Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Tosufloxacin exhibits favorable pharmacokinetic properties. The following parameters were observed at a clinical oral dosing regimen of 150 mg three times daily:

  • Cmax : 0.60 µg/mL
  • t1/2 : 3.59 hours
  • AUC(0-24h) : 10.5 µg/mL·h

At a higher dose of 300 mg twice daily, the pharmacokinetic values improved significantly, indicating a dose-dependent response .

Case Study 1: Crystal Nephropathy

A notable case involved an elderly patient who developed renal failure due to crystal-forming interstitial nephritis after long-term exposure to tosufloxacin. Mass spectrometry confirmed the deposition of tosufloxacin crystals in renal tissues, leading to gradual renal function improvement upon drug withdrawal and steroid therapy . This case highlights the potential nephrotoxic effects associated with prolonged use.

Case Study 2: Thrombocytopenic Purpura

Another report documented a patient who experienced thrombocytopenic purpura following tosufloxacin administration. Symptoms included petechiae and significant thrombocytopenia, which resolved upon discontinuation of the drug . This underscores the importance of monitoring hematological parameters during treatment.

Effects on Gut Microbiota

Research indicates that early-life administration of tosufloxacin can alter gut microbiota composition and affect growth rates and neurobehavioral outcomes in mice. These findings suggest that while tosufloxacin is effective as an antibiotic, it may also disrupt normal microbiota balance .

Q & A

Q. What are the structural characteristics of Tosufloxacin Tosilate that influence its antibacterial activity?

this compound is a fluoroquinolone antibiotic with a naphthyridine core and fluorine substitution at position 6, critical for enhancing DNA gyrase/topoisomerase IV inhibition. Its tosilate salt form improves solubility and bioavailability. Structural-activity relationship (SAR) studies highlight the necessity of the 3-aminopyrrolidine substituent for broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Q. Which standardized assays are recommended for evaluating this compound’s minimum inhibitory concentration (MIC) in vitro?

Use broth microdilution (CLSI M07-A11) or agar dilution (CLSI M11) methods under controlled pH (7.2–7.4) to avoid pH-dependent solubility artifacts. Include quality control strains like Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 to validate results. Report MIC values in μg/mL alongside clinical breakpoints defined by EUCAST .

Q. How should researchers address discrepancies in MIC data across studies for this compound?

Contradictions may arise from variations in inoculum size, cation-adjusted media, or incubation conditions. Conduct a meta-analysis using PRISMA guidelines to identify confounding variables. For example, cation content (Mg²⁺/Ca²⁺) affects fluoroquinolone activity; ensure studies explicitly report these parameters .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s pharmacokinetic-pharmacodynamic (PK/PD) indices in animal models?

Use neutropenic murine thigh infection models with Pseudomonas aeruginosa to calculate AUC/MIC ratios. Serial blood sampling via microdialysis can quantify free drug concentrations in interstitial fluid. Model data using non-compartmental analysis (NCA) or population PK (e.g., NONMEM) to simulate human dosing regimens .

Q. How can researchers mitigate gut microbiota dysbiosis in preclinical studies involving chronic this compound exposure?

In murine models, combine 16S rRNA sequencing with metagenomics to track taxa-specific shifts (e.g., Bacteroidetes depletion). Administer probiotics (e.g., Lactobacillus rhamnosus GG) prophylactically and validate findings via fecal microbiota transplantation (FMT) to isolate antibiotic effects .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

A validated HPLC-MS/MS method uses m/z 405.2→387.2 (Tosufloxacin) and m/z 332.2→314.2 (internal standard) with a lower limit of quantification (LLOQ) of 6 ng/mL. Plasma samples require protein precipitation with acetonitrile and chromatographic separation on a C18 column (2.1 × 50 mm, 3.5 μm). Cross-validate with ELISA to confirm specificity .

Q. How should contradictory neurobehavioral toxicity findings in juvenile animal models be resolved?

Replicate studies using standardized OECD guidelines (e.g., Test No. 426) with controlled dosing windows (e.g., postnatal days 7–42 in mice). Employ Morris water maze and open-field tests to assess cognitive/motor effects. Compare results against fluoroquinolone class effects (e.g., ciprofloxacin) to distinguish compound-specific toxicity .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Apply nonlinear regression (e.g., sigmoidal Emax model) to quantify EC₅₀/EC₉₀ values. Use mixed-effects models to account for inter-individual variability in PK/PD datasets. For microbiome data, apply permutational MANOVA (PERMANOVA) to assess β-diversity changes .

Methodological Guidance

Q. How to optimize literature reviews for identifying gaps in this compound research?

Use Google Scholar with Boolean operators (e.g., "this compound" AND "resistance mechanisms") and filter by citation count. Cross-reference Web of Science for high-impact studies. Prioritize recent reviews (2018–2025) to capture emerging topics like efflux pump upregulation .

Q. What criteria should govern the inclusion of this compound data in supplementary materials?

Provide raw datasets (e.g., MIC values, PK parameters) in .csv/.xlsx formats with metadata annotations. For structural characterization, include NMR spectra (¹H/¹³C) and HPLC purity chromatograms. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin tosilate
Reactant of Route 2
Reactant of Route 2
Tosufloxacin tosilate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.